Tetrafluorophthalonitrile

Overview

Description

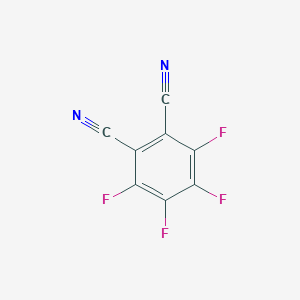

Tetrafluorophthalonitrile, also known as 1,2-dicyano-3,4,5,6-tetrafluorobenzene, is an organic compound with the molecular formula C8F4N2. It is a derivative of phthalonitrile, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high reactivity and is used as a precursor in the synthesis of various fluorinated materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrafluorophthalonitrile can be synthesized through the Rosemund-von Braun cyanation of 1,2-dibromotetrafluorobenzene. This method involves the reaction of 1,2-dibromotetrafluorobenzene with copper(I) cyanide in the presence of a suitable solvent, such as dimethylformamide, under reflux conditions. The reaction typically yields this compound along with some by-products .

Industrial Production Methods

In industrial settings, this compound is produced by the reaction of a chlorinated compound of general formula C6Clx(CN)y, where x and y are whole integers whose sum equals 6. This reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tetrafluorophthalonitrile undergoes various types of chemical reactions, including nucleophilic substitution, reduction, and complex formation.

Common Reagents and Conditions

Nucleophilic Substitution: this compound reacts readily with nucleophiles such as dimethylformamide, sodium 1-naphtholate, aniline, and ammonia.

Reduction: The compound can be reduced using suitable reducing agents to form partially or fully hydrogenated products.

Complex Formation: This compound forms stable crystalline molecular complexes with arylamines and polynuclear aromatic hydrocarbons in solvents of low polarity.

Major Products Formed

Nucleophilic Substitution: Monosubstituted products are commonly formed when this compound reacts with nucleophiles.

Reduction: The reduction of this compound can lead to the formation of tetrafluorobenzene derivatives.

Complex Formation: The formation of molecular complexes with arylamines and polynuclear aromatic hydrocarbons results in stable crystalline products.

Scientific Research Applications

Chemistry

Synthesis of Phthalocyanines

TFPN is primarily utilized in the synthesis of hexadecafluorophthalocyanines, which are essential in molecular electronics and photonic devices. These compounds exhibit unique electronic properties due to their strong electron-withdrawing fluorine atoms, making them suitable for applications in organic solar cells and photodynamic therapy (PDT) . The synthesis typically involves reacting TFPN with copper salts under controlled conditions to yield phthalocyanine derivatives that demonstrate enhanced stability and solubility compared to their non-fluorinated counterparts .

Building Block for Fluorinated Compounds

In addition to phthalocyanines, TFPN serves as a precursor for various fluorinated compounds. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of different substituents, tailoring the properties of the resultant compounds for specific applications . For instance, studies have shown that substituting fluorine with electron-donating groups can significantly enhance reactivity, facilitating the synthesis of specialized derivatives .

Materials Science

Fluorinated Resins

TFPN is employed in the production of fluorinated phthalonitrile resins known for their exceptional thermal and chemical stability. These resins are utilized in high-performance applications such as aerospace components and electronic devices where durability is crucial . The incorporation of fluorine into polymer matrices enhances their resistance to solvents and extreme temperatures, making them suitable for demanding environments.

Covalent Organic Frameworks (COFs)

Recent advancements have explored the use of TFPN in synthesizing covalent organic frameworks (COFs). These materials exhibit high porosity and stability, making them ideal candidates for gas storage and separation technologies. The unique properties imparted by the fluorinated structure allow for enhanced performance in selective adsorption processes .

Industrial Applications

Dyes and Pigments

TFPN's reactivity makes it valuable in producing specialty dyes and pigments. Its derivatives are used in various applications, including coatings and inks, where vibrant colors and durability are required . The incorporation of fluorine enhances the lightfastness and chemical resistance of these dyes.

Photodynamic Therapy (PDT)

In medical applications, TFPN-derived phthalocyanines have been investigated for their potential use in PDT. These compounds can generate reactive oxygen species upon light activation, leading to targeted destruction of cancer cells. Their absorption characteristics in the near-infrared region make them particularly advantageous for imaging and therapeutic purposes .

Data Summary

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Synthesis of phthalocyanines | Enhanced electronic properties |

| Materials Science | Fluorinated resins | High thermal and chemical stability |

| Covalent Organic Frameworks | High porosity and stability | |

| Industrial Applications | Dyes and pigments | Improved lightfastness and chemical resistance |

| Photodynamic therapy | Targeted cancer treatment through reactive oxygen species |

Case Studies

- Photodynamic Therapy : Research has demonstrated that TFPN-derived phthalocyanines can effectively target tumors when activated by specific wavelengths of light, leading to localized treatment with minimal side effects .

- Organic Solar Cells : Studies indicate that incorporating TFPN into phthalocyanine structures enhances charge mobility and overall efficiency in organic solar cells compared to traditional materials .

Mechanism of Action

The mechanism of action of tetrafluorophthalonitrile involves its high reactivity towards nucleophiles and its ability to form stable complexes with various chemical species. The presence of fluorine atoms on the benzene ring enhances the compound’s electrophilicity, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to form a wide range of fluorinated products .

Comparison with Similar Compounds

Tetrafluorophthalonitrile can be compared with other similar compounds, such as tetrafluoroterephthalonitrile, pentafluorobenzonitrile, and dichlorophthalonitrile.

Similar Compounds

Tetrafluoroterephthalonitrile: This compound has a similar structure but with the nitrile groups positioned differently on the benzene ring.

Pentafluorobenzonitrile: This compound contains one additional fluorine atom compared to this compound and is used in various chemical syntheses.

Dichlorophthalonitrile: This compound has chlorine atoms instead of fluorine atoms on the benzene ring and is used in the synthesis of phthalocyanine dyes.

Uniqueness

This compound is unique due to its high reactivity and ability to form stable complexes with a wide range of nucleophiles. Its fluorinated structure imparts excellent thermal and chemical stability, making it valuable in various high-performance applications .

Biological Activity

Tetrafluorophthalonitrile (TFPN), with the chemical formula C8F4N2, is a fluorinated derivative of phthalonitrile that has garnered attention for its unique biological properties and potential applications in various fields, including photodynamic therapy and materials science. This article delves into the biological activity of TFPN, supported by research findings, case studies, and data tables.

TFPN is synthesized through the nucleophilic substitution of halogenated phthalic anhydride or phthalonitrile derivatives. The introduction of fluorine atoms enhances its solubility and stability in organic solvents, making it a valuable precursor for the synthesis of various fluorinated phthalocyanines and other derivatives.

Anticancer Properties

One of the most significant areas of research surrounding TFPN is its application in photodynamic therapy (PDT). Studies have shown that derivatives of TFPN exhibit potent anticancer activity due to their ability to generate reactive oxygen species (ROS) upon light activation. This property is crucial for inducing cell death in tumor cells.

- Case Study: Hexadecafluorinated Zinc Phthalocyanine (ZnPcF16)

- Method : ZnPcF16 was synthesized using TFPN as a precursor.

- Findings : In vivo studies demonstrated that ZnPcF16 induced complete tumor regression in EMT-6 tumor-bearing mice after PDT, with significant tumor uptake and prolonged retention times compared to non-fluorinated analogs . The study reported a tumor-blood ratio improvement due to rapid blood clearance of the fluorinated compound.

Antifungal Activity

TFPN and its derivatives have also been evaluated for antifungal activity. Research indicates that certain fluorinated compounds can inhibit the growth of various fungal strains, potentially offering new avenues for antifungal therapies.

- Research Findings : A study highlighted that fluorinated compounds derived from TFPN exhibited significant antifungal activity against Candida species, suggesting their potential use in treating fungal infections .

The biological activity of TFPN can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Upon exposure to light, TFPN derivatives can produce ROS, leading to oxidative stress in cancer cells.

- Cell Membrane Disruption : Fluorinated compounds may alter membrane integrity, leading to cell lysis.

- Inhibition of Enzymatic Activity : Some studies suggest that TFPN can inhibit key enzymes involved in cellular metabolism, further contributing to its biological effects.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key considerations when optimizing reaction conditions for TFPN in nucleophilic aromatic substitution (SNAr) reactions?

Experimental optimization should focus on temperature ramping rates, molar ratios of reactants, and catalyst-free trimerization. For example, in covalent triazine framework (CTF) synthesis, TFPN undergoes SNAr with sulfur at 160°C (20 h dwell time) followed by inverse vulcanization at 400°C . Varying TFPN-to-cPpy ratios (1:99 to 10:90) impacts material porosity and electrochemical performance, necessitating post-synthesis characterization via BET surface area analysis and cyclic voltammetry .

Q. How does TFPN function as a racemization-free coupling reagent in peptide synthesis?

TFPN facilitates amide/peptide bond formation via a dual mechanism: (1) activation of carboxylic acids to aryl esters and (2) fluoride exchange to stabilize intermediates. This minimizes epimerization, even for sterically hindered amino acids. Critical parameters include stoichiometric control (1:1 TFPN-to-substrate ratio) and anhydrous solvent selection (e.g., DMF or THF) to suppress side reactions .

Q. What purification methods are recommended for TFPN-based coordination complexes?

Post-synthesis purification of TFPN-metal complexes (e.g., F-CuPc) involves vacuum filtration, sequential washing with water/acetone to remove unreacted TFPN and metal salts, and solvent evaporation under reduced pressure. Purity is validated via elemental analysis and UV-Vis spectroscopy (Q-band absorption at ~670 nm) .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when using TFPN under varying solvent polarities?

Discrepancies arise from solvent-dependent activation barriers for SNAr. Polar aprotic solvents (e.g., DMSO) enhance TFPN reactivity but may destabilize intermediates. Systematic solvent screening paired with DFT calculations (e.g., electrostatic potential mapping) can identify optimal dielectric constants. For instance, Hibbs et al. linked TFPN’s electron-deficient nature to solvent polarity effects using charge density studies .

Q. What strategies are effective for separating TFPN-derived isomer mixtures in subphthalocyanine synthesis?

Isomeric dimers (syn/anti) formed from TFPN and tetracyanobenzene require chromatographic separation using silica gel columns with gradient elution (hexane:ethyl acetate). Isomer ratios are confirmed via MALDI-TOF MS and distinct UV-Vis spectral splitting (e.g., Q-band splitting in convex-convex isomers) .

Q. How can fluorination effects in TFPN-based phthalocyanines be experimentally validated for biomedical applications?

Fluorination enhances solubility and photodynamic activity. Methodologies include:

- Synthesis : Condensation of TFPN with zinc acetate under reflux (e.g., ZnPcF16 ).

- Solubility testing : Compare logP values in PEG-coated nanoparticles vs. non-fluorinated analogs.

- In vitro assays: Measure singlet oxygen quantum yields (e.g., using DPBF as a probe) .

Q. How do computational models assist in predicting TFPN’s reactivity in diverse solvents?

Natural Bond Orbital (NBO) analysis and Hirshfeld surface mapping reveal solvent-TFPN interactions. For example, Politzer et al. correlated TFPN’s electrostatic potential with SNAr kinetics in polar vs. non-polar media, guiding solvent selection for peptide coupling .

Q. What methodologies resolve discrepancies in catalytic activity data for TFPN-containing covalent organic frameworks (COFs)?

Contradictions in COF-316/318 catalytic performance may stem from dioxin linkage defects. Mitigation strategies include:

- Crystallinity validation : PXRD to assess long-range order.

- Defect quantification : Solid-state NMR or XPS to identify unreacted TFPN .

- Activity normalization : Surface-area-normalized TOF calculations to isolate structural effects .

Q. How can racemization in TFPN-mediated peptide synthesis be rigorously assessed?

Racemization is quantified via chiral HPLC or Marfey’s reagent derivatization. For example, enantiomeric excess (ee) >99% was confirmed for TFPN-synthesized peptides using a Chiralpak IA column (hexane:isopropanol mobile phase) .

Q. Methodological Best Practices

- Characterization : Prioritize GC-MS for TFPN purity (>98% ), FT-IR for nitrile stretching (~2230 cm⁻¹), and TEM for framework morphology.

- Data Reproducibility : Document reaction parameters (e.g., ramp rates, Ar purge cycles ) in supplementary materials per journal guidelines .

- Ethical Reporting : Adhere to NIH preclinical standards for in vitro studies, including cell line authentication and statistical power analysis .

Properties

IUPAC Name |

3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLRJMBSWDXSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075142 | |

| Record name | Tetrafluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835-65-0 | |

| Record name | 3,4,5,6-Tetrafluoro-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrafluorobenzene-1,2-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.